
2-(3-Bromo-4-fluorophenyl)morpholine
Vue d'ensemble
Description
“2-(3-Bromo-4-fluorophenyl)morpholine” is a chemical compound with the molecular formula C10H11BrFNO . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-4-fluorophenyl)morpholine” is determined by its molecular formula, C10H11BrFNO. It has a molecular weight of 260.10 .
Applications De Recherche Scientifique
Synthesis Methodologies
Synthetic Routes and Structural Confirmation
The synthesis of morpholine derivatives demonstrates the flexibility and efficiency of combining halogenated precursors with morpholine or its analogs through amination and cyclization processes. For instance, Tan Bin (2010) reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride with an 82.7% yield, showcasing the method's efficacy and ease (Tan Bin, 2010). Similarly, Tao Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, further investigating its antidepressant activities (Tao Yuan, 2012).
Biological Activities
Antidepressive Activities
The antidepressant potential of morpholine derivatives has been explored through synthetic chemistry and biological evaluation. Tao Yuan's work (2012) on 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride highlights the compound's promise for further investigation in this domain (Tao Yuan, 2012).
Material Science and Chemical Interactions
Halogen Bond-Driven Self-Assembly
Research on halogenated morpholine derivatives reveals their potential in guiding molecular self-assembly in solid-state applications. O. Bushuyev et al. (2015) demonstrated how brominated and iodinated octafluoroazobenzene derivatives interact with morpholine, leading to novel structures with active halogen bond donor and acceptor sites, which are crucial for polymeric chain formation in the solid state (O. Bushuyev et al., 2015).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are known to affect a variety of biochemical pathways.
Result of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are known to result in the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are known to be exceptionally mild and functional group tolerant .
Safety and Hazards
“2-(3-Bromo-4-fluorophenyl)morpholine” is classified as a hazardous substance. It can cause skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromo-4-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFYBLLSWCVDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






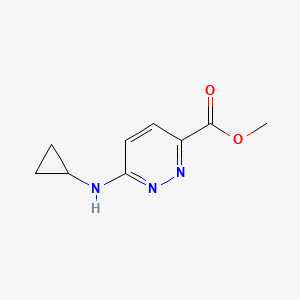
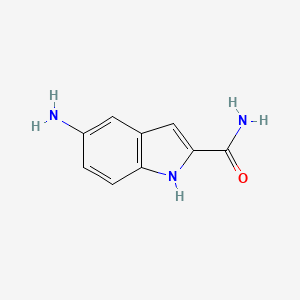
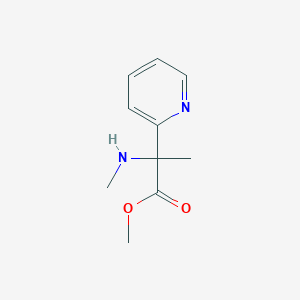
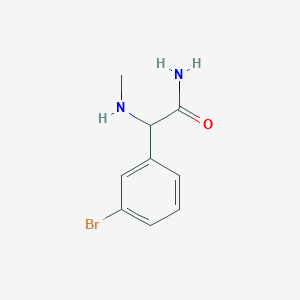

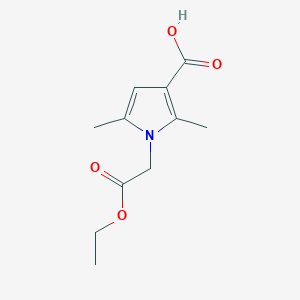

![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)
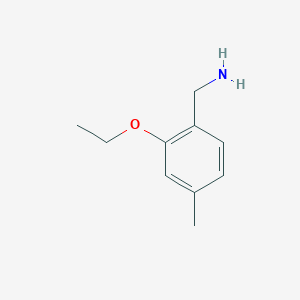
![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)
![{1-[(2-Phenylethyl)amino]cyclopentyl}methanol](/img/structure/B1528608.png)